

METTL3 Inhibitor STM2457: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	METTL3-IN-9	
Cat. No.:	B11106836	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of STM2457, a potent and selective small molecule inhibitor of the N6-adenosine-methyltransferase catalytic subunit METTL3. STM2457 serves as a critical tool for investigating the biological functions of METTL3 and the broader field of epitranscriptomics. This document details the chemical properties, biological activity, and established experimental protocols for STM2457, offering a foundational resource for researchers in oncology, epigenetics, and drug discovery.

Introduction to METTL3 and STM2457

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA and plays a crucial role in regulating RNA metabolism, including splicing, stability, translation, and transport.[1] The primary enzyme complex responsible for depositing this methyl mark is a heterodimer of Methyltransferase-like 3 (METTL3) and METTL14, with METTL3 functioning as the catalytic subunit.[1] Dysregulation of METTL3 has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive therapeutic target.[2]

STM2457 is a first-in-class, orally bioavailable, and highly selective inhibitor of METTL3.[1][3] It acts as a SAM-competitive inhibitor, directly binding to the S-adenosylmethionine (SAM) pocket of METTL3 to block its catalytic activity.[1][4] This targeted inhibition of METTL3's methyltransferase function makes STM2457 an invaluable chemical probe for elucidating the



cellular consequences of m6A depletion and for exploring the therapeutic potential of METTL3 inhibition.

Chemical Structure and Properties of STM2457

The chemical structure and key properties of STM2457 are summarized below, providing essential information for its handling, storage, and use in experimental settings.

Chemical Structure Chemical structure of STM2457

Figure 1. Chemical structure of STM2457.

Chemical and Physical Properties

Property	Value -	Reference
IUPAC Name	N-[[6- [(cyclohexylmethylamino)meth yl]imidazo[1,2-a]pyridin-2- yl]methyl]-4-oxopyrido[1,2- a]pyrimidine-2-carboxamide	MedKoo Biosciences
Molecular Formula	C25H28N6O2	MedKoo Biosciences
Molecular Weight	444.53 g/mol	Selleck Chemicals
CAS Number	2499663-01-1	MedKoo Biosciences
SMILES	C1CCC(CC1)CNCC2=CN3C= C(N=C3C=C2)CNC(=O)C4=C C(=O)N5C=CC=CC5=N4	PubChem
Solubility	DMSO: 125 mg/mL (281.19 mM) Ethanol: 89 mg/mL Water: Insoluble	Selleck Chemicals
Storage	Powder: -20°C for 3 years In solvent: -80°C for 6 months	MedChemExpress

Biological Activity and Mechanism of Action



STM2457 exhibits potent and selective inhibition of METTL3, leading to a range of biological effects in vitro and in vivo.

Mechanism of Action

STM2457 is a SAM-competitive inhibitor of METTL3.[1][4] It directly binds to the SAM-binding pocket of METTL3, preventing the binding of the methyl donor and thereby inhibiting the transfer of a methyl group to adenosine residues on RNA.[1] Surface plasmon resonance (SPR) assays have confirmed the high-affinity binding of STM2457 to the METTL3/METTL14 heterodimer.[1]

In Vitro Activity

STM2457 has demonstrated significant biological activity in various cancer cell lines, primarily through the inhibition of cell proliferation and the induction of apoptosis.

Parameter	Cell Line	Value	Reference
IC50 (METTL3 inhibition)	Biochemical Assay	16.9 nM	Selleck Chemicals, MedChemExpress
Kd (Binding affinity to METTL3/14)	SPR Assay	1.4 nM	
Cellular IC50 (Proliferation)	MOLM-13 (AML)	3.5 μΜ	
HCT116 (Colorectal Cancer)	~20-40 µM (IC50)		
SW620 (Colorectal Cancer)	~20-40 µM (IC50)		
PANC-1 (Pancreatic Cancer)	Concentration- dependent decrease in viability	-	
MCF7, SKBR3, MDA- MB-231 (Breast Cancer)	Dose- and time- dependent reduction in viability		



In Vivo Activity

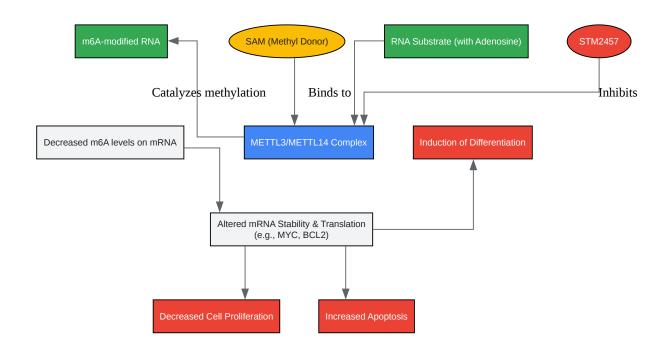
In vivo studies using animal models have demonstrated the anti-tumor efficacy of STM2457.

Animal Model	Cancer Type	Dosage and Administration	Outcome	Reference
Patient-Derived Xenograft (PDX) Mice	Acute Myeloid Leukemia (AML)	50 mg/kg, daily intraperitoneal injection	Impaired engraftment, prolonged survival	
Subcutaneous Xenograft Mice	Colorectal Cancer (HCT116, SW620)	50 mg/kg, intraperitoneal injection every three days	Attenuated tumor growth	-

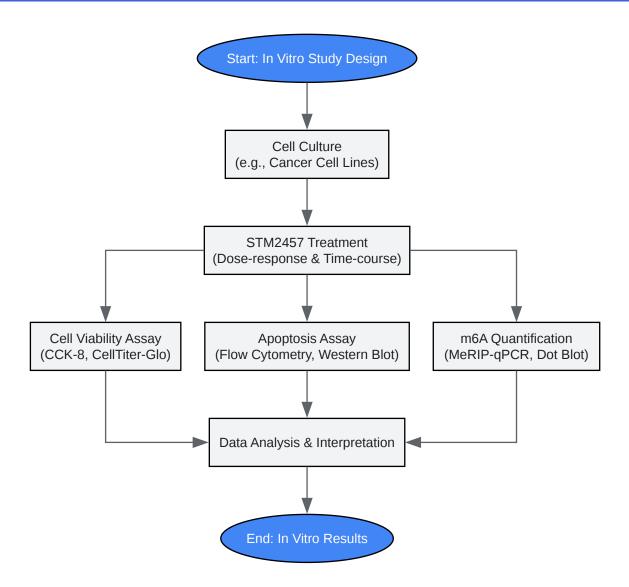
Signaling Pathway

The inhibition of METTL3 by STM2457 leads to a global reduction in m6A levels on mRNA, affecting the stability and translation of numerous transcripts, including those of key oncogenes. This ultimately impacts downstream signaling pathways involved in cell proliferation, survival, and differentiation.

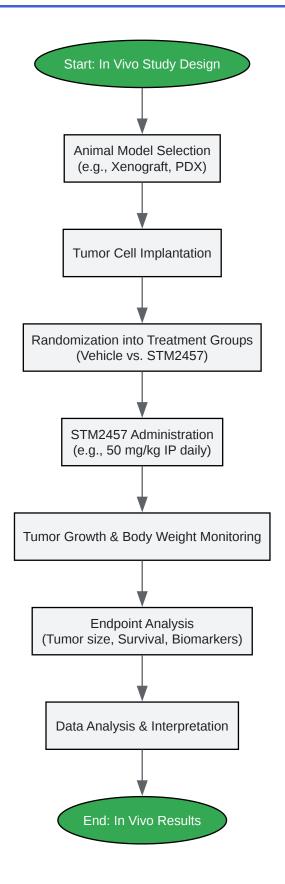












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